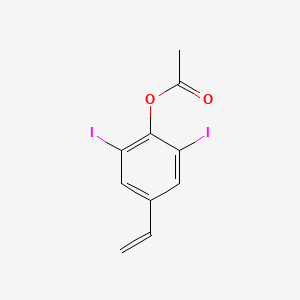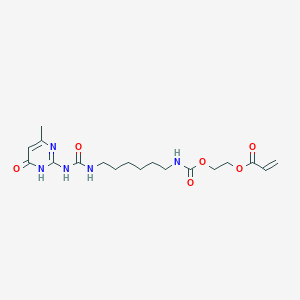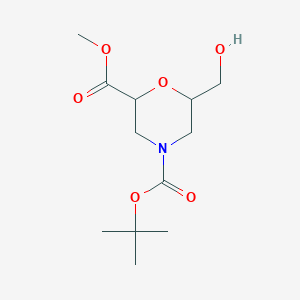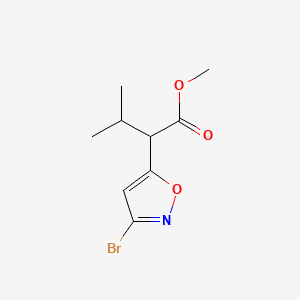![molecular formula C8H9N3O2 B13698553 1-(Benzo[d][1,3]dioxol-4-yl)guanidine](/img/structure/B13698553.png)
1-(Benzo[d][1,3]dioxol-4-yl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Benzo[d][1,3]dioxol-4-yl)guanidine is a chemical compound that features a guanidine group attached to a benzo[d][1,3]dioxole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The benzo[d][1,3]dioxole structure is known for its presence in many bioactive molecules, making this compound a valuable subject for research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d][1,3]dioxol-4-yl)guanidine typically involves the reaction of benzo[d][1,3]dioxole derivatives with guanidine. One common method is the acylation of benzo[d][1,3]dioxole with acetic anhydride using fused zinc chloride as a catalyst . This intermediate can then be reacted with guanidine under suitable conditions to yield the desired compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反应分析
Types of Reactions: 1-(Benzo[d][1,3]dioxol-4-yl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The guanidine group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzo[d][1,3]dioxole carboxylic acids, while reduction could produce benzo[d][1,3]dioxole alcohols.
科学研究应用
1-(Benzo[d][1,3]dioxol-4-yl)guanidine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the synthesis of polymers and other materials with unique properties.
作用机制
The mechanism of action of 1-(Benzo[d][1,3]dioxol-4-yl)guanidine involves its interaction with specific molecular targets. For instance, guanidine compounds are known to enhance the release of acetylcholine following a nerve impulse . This suggests potential applications in neuromodulation and related therapeutic areas. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interact with various enzymes and receptors.
相似化合物的比较
1-(Benzo[d][1,3]dioxol-5-yl)ethanone: Used in the synthesis of bioactive compounds.
1-(Benzo[d][1,3]dioxol-5-yl)-3-phenylprop-2-en-1-one: Known for its antimicrobial activity.
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: Evaluated for antitumor activities.
Uniqueness: 1-(Benzo[d][1,3]dioxol-4-yl)guanidine stands out due to its unique combination of the benzo[d][1,3]dioxole and guanidine moieties. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
属性
分子式 |
C8H9N3O2 |
|---|---|
分子量 |
179.18 g/mol |
IUPAC 名称 |
2-(1,3-benzodioxol-4-yl)guanidine |
InChI |
InChI=1S/C8H9N3O2/c9-8(10)11-5-2-1-3-6-7(5)13-4-12-6/h1-3H,4H2,(H4,9,10,11) |
InChI 键 |
UQAKENIHJQWROV-UHFFFAOYSA-N |
规范 SMILES |
C1OC2=CC=CC(=C2O1)N=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-[3-Fluoro-4-(1-imidazolyl)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13698488.png)
![sodium,[[[(2R,3S,4R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B13698492.png)
![1-[2-(Difluoromethoxy)phenyl]guanidine](/img/structure/B13698508.png)
![2-Amino-5-[2-(benzyloxy)ethyl]-1,3,4-thiadiazole](/img/structure/B13698515.png)

![4-Cyclopropylbenzo[d][1,3]dioxole](/img/structure/B13698520.png)

![D-Proline, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-, (4S)-](/img/structure/B13698531.png)


